molecular formula C15H23ClN6O3S B13024118 5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride

5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride

Cat. No.: B13024118
M. Wt: 402.9 g/mol
InChI Key: FDRRVQMZIQYIDC-INZIHYEWSA-N
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Description

5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound combines the structural features of a thioxoimidazolidinone and an amino-guanidinopentanoate, making it a subject of interest in medicinal chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenyl isothiocyanate with glycine in the presence of a base, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst/Base: Sodium hydroxide or potassium carbonate

For the preparation of (S)-2-amino-5-guanidinopentanoate hydrochloride, L-arginine is reacted with hydrochloric acid under controlled conditions. The reaction conditions include:

    Solvent: Water or aqueous ethanol

    Temperature: Room temperature

    Catalyst: None required

Industrial Production Methods

Industrial production of these compounds may involve more scalable processes, such as continuous flow synthesis or batch reactors, ensuring high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography is common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Halogenated phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, 5-Phenyl-2-thioxoimidazolidin-4-one derivatives are studied for their potential as enzyme inhibitors. They can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Their ability to interact with biological targets makes them promising candidates for drug development.

Industry

In the industrial sector, these compounds are used in the development of specialty chemicals and materials. Their unique chemical properties enable the creation of products with specific functionalities, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thioxoimidazolidinone moiety can form covalent bonds with active site residues of enzymes, inhibiting their activity. The guanidinopentanoate part can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-thioxoimidazolidin-4-one: Lacks the guanidinopentanoate moiety.

    2-Thioxoimidazolidin-4-one: Lacks the phenyl group.

    L-Arginine hydrochloride: Lacks the thioxoimidazolidinone structure.

Uniqueness

The combination of the thioxoimidazolidinone and guanidinopentanoate structures in 5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride provides a unique set of chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a compound of significant interest.

Biological Activity

5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered imidazolidinone ring with a thioxo group and a phenyl substituent. The presence of the guanidinopentanoate moiety enhances its solubility and biological activity, making it a candidate for various pharmacological applications.

The biological activity of 5-Phenyl-2-thioxoimidazolidin-4-one is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies indicate that derivatives can selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
  • Cannabinoid Receptor Interaction : Some derivatives exhibit affinity for the human CB1 cannabinoid receptor, acting as inverse agonists. This interaction may lead to therapeutic effects in conditions like obesity and pain relief without the psychoactive effects commonly associated with cannabinoid receptor activation .

In Vitro Studies

Various studies have evaluated the biological activity of 5-Phenyl-2-thioxoimidazolidin-4-one derivatives against different biological targets. Table 1 summarizes the percentage inhibition of COX enzymes by selected derivatives:

Compound% Inhibition COX-1% Inhibition COX-2
5-Phenyl6763
4-Chloro-phenyl5770
4-Fluoro-phenyl9188
4-Nitro-phenyl1268

The data indicates that substitutions on the phenyl ring significantly influence the inhibitory activity against COX enzymes, with halogenated compounds generally showing enhanced potency .

Case Studies

  • Inhibition of Perforin Activity : A study explored the inhibitory effects of novel derivatives on perforin, a pore-forming protein involved in immune response. Certain compounds demonstrated effective inhibition at low concentrations while remaining non-toxic to immune cells, highlighting their potential in modulating immune responses .
  • Anti-inflammatory Applications : Research has shown that specific derivatives exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of COX-2 suggests these compounds could serve as safer alternatives in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of 5-Phenyl-2-thioxoimidazolidin-4-one derivatives and their biological activity has been extensively studied using quantitative structure–activity relationship (QSAR) models. These models suggest that:

  • Substituent Effects : The type and position of substituents on the phenyl ring significantly affect binding affinity and inhibitory potency against COX enzymes.
  • Molecular Modeling : Computational studies have provided insights into how structural modifications can enhance binding interactions with target receptors, aiding in the design of more potent analogs .

Properties

Molecular Formula

C15H23ClN6O3S

Molecular Weight

402.9 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-phenyl-2-sulfanylideneimidazolidin-4-one;hydrochloride

InChI

InChI=1S/C9H8N2OS.C6H14N4O2.ClH/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6;7-4(5(11)12)2-1-3-10-6(8)9;/h1-5,7H,(H2,10,11,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t;4-;/m.0./s1

InChI Key

FDRRVQMZIQYIDC-INZIHYEWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2C(=O)NC(=S)N2.C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=S)N2.C(CC(C(=O)O)N)CN=C(N)N.Cl

Origin of Product

United States

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